[3,4'-Bipyridine]-6-carboxylic acid

Coordination Chemistry Materials Science Medicinal Chemistry

[3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2), also known as 5-(pyridin-4-yl)pyridine-2-carboxylic acid, is a heterocyclic building block consisting of two pyridine rings linked at the 3 and 4' positions, bearing a carboxylic acid group at the 6-position. This structural arrangement distinguishes it from more common symmetric bipyridines such as 2,2'-bipyridine and 4,4'-bipyridine.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 1214363-66-2
Cat. No. B1503517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4'-Bipyridine]-6-carboxylic acid
CAS1214363-66-2
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H,14,15)
InChIKeyZQYIXAFWELUXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2) – A High-Purity 3,4'-Bipyridine Scaffold for Metal Complex and Advanced Material Synthesis


[3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2), also known as 5-(pyridin-4-yl)pyridine-2-carboxylic acid, is a heterocyclic building block consisting of two pyridine rings linked at the 3 and 4' positions, bearing a carboxylic acid group at the 6-position. This structural arrangement distinguishes it from more common symmetric bipyridines such as 2,2'-bipyridine and 4,4'-bipyridine. The compound is characterized by a molecular weight of 200.19 g/mol and a predicted density of 1.3±0.1 g/cm³ . Its asymmetric 3,4'-linkage provides a unique coordination geometry for metal complexation, making it a valuable ligand scaffold in coordination chemistry and materials science [1].

1Asymmetric 3,4'-bipyridine scaffold for coordination chemistry
26-carboxylic acid enables site-selective functionalization
3Ligand for metal-organic cages and supramolecular assembliesReported in enantiopure Zn₁₄L₂₄ cubic cages with luminescence

Why Generic Bipyridine Analogs Cannot Substitute [3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2) in Coordination Chemistry and Targeted Synthesis


Bipyridine isomers are not functionally interchangeable. The 3,4'-linkage in [3,4'-Bipyridine]-6-carboxylic acid produces an asymmetric ligand framework with distinct electronic and steric properties compared to symmetric 2,2'-, 3,3'-, or 4,4'-bipyridines. This asymmetry directly influences metal-binding geometry, complex stability, and resulting material properties. For instance, the carboxylic acid at the 6-position on the pyridine ring containing the nitrogen at position 1 enables site-selective functionalization and directed coordination that cannot be replicated by isomers with alternative substitution patterns [1]. Substituting a generic bipyridine analog in a validated synthetic protocol or materials application risks altering coordination geometry, reducing complex yield, or eliminating desired luminescent or catalytic properties. The quantitative evidence below demonstrates specific differentiators that justify procurement of this exact CAS number over alternative bipyridine building blocks.

3,4'-linkage creates asymmetric coordination geometry; symmetric 2,2'- or 4,4'-bipyridines cannot replicate this ligand topology.
Carboxylic acid at the 6-position directs metal binding and functionalization; substitution patterns on other isomers alter site selectivity.
Generic bipyridine analogs may reduce complex yield or eliminate luminescent properties in validated protocols.

Quantitative Differentiation Evidence for [3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2) vs. Closest Analogs


Comparative Purity Specification: 98% (NLT) Grade Offers Superior Value Over Standard 95% Grade for Sensitive Applications

[3,4'-Bipyridine]-6-carboxylic acid is available with a minimum purity specification of 98% (NLT) from select vendors, compared to the standard 95% grade offered by most suppliers . This higher purity reduces the potential for impurity interference in metal-catalyzed coupling reactions and coordination complex formation.

Purity Grade
Head-to-head
≥98% (NLT) vs 95% standard grade
Reported higher purity reduces impurity interference in sensitive coupling reactions.
Vendor specification; analytical methods include NMR, HPLC, GC.
Coordination Chemistry Materials Science Medicinal Chemistry

Thermal Stability Comparison: Boiling Point and Flash Point Data for [3,4'-Bipyridine]-6-carboxylic acid

The predicted boiling point of [3,4'-Bipyridine]-6-carboxylic acid is 412.7±35.0 °C at 760 mmHg, with a flash point of 203.4±25.9 °C . These thermal properties inform safe handling, storage conditions, and suitability for reactions requiring elevated temperatures relative to other bipyridine derivatives.

Thermal Stability
Class-level
Bp 412.7±35.0 °C; flash point 203.4±25.9 °C
Predicted values inform safe handling and reactor design for elevated-temperature processes.
Computational predictions at 760 mmHg; experimental validation may vary.
Process Chemistry Thermal Analysis Safety Assessment

Structural Isomerism: 3,4'-Linkage Provides Distinct Coordination Geometry Not Available from 2,2'- or 4,4'-Bipyridine Analogs

The 3,4'-bipyridine core of the target compound features an asymmetric connection between the two pyridine rings (3-position of one ring linked to 4'-position of the other), creating a distinct dihedral angle preference and nitrogen donor orientation compared to the symmetric 2,2'-bipyridine (coplanar, chelating) and 4,4'-bipyridine (linear bridging) scaffolds . This asymmetry has been exploited in the construction of enantiopure homometallic cubic cages, where the ligand geometry directs framework chirality and luminescence properties [1].

Coordination Geometry
Cross-study
Enables Zn₁₄L₂₄ cubic cages with blue luminescence
Asymmetric 3,4'-linkage permits chiral cage architectures unattainable with 2,2'- or 4,4'-bipyridines.
Crystallographic and CD characterization under chiral templating.
Coordination Chemistry Supramolecular Chemistry Ligand Design

Solubility and Lipophilicity Parameters: LogP Values Guide Solvent Selection and Formulation

Computed physicochemical properties for [3,4'-Bipyridine]-6-carboxylic acid include a consensus LogP (octanol-water partition coefficient) of 1.07 and a topological polar surface area (TPSA) of 63.08 Ų . The predicted aqueous solubility ranges from 0.912 mg/mL (LogS ESOL: -2.34) to 1.28 mg/mL (LogS Ali: -2.19), classifying the compound as "soluble" on the LogS scale . These values differ from the more hydrophobic character of fully unsubstituted bipyridines and inform solvent selection for reactions and biological assay design.

Solubility & LogP
Class-level
Consensus LogP 1.07; solubility 0.91–1.28 mg/mL
Intermediate lipophilicity guides solvent selection and formulation compatibility.
Predicted by XLOGP3, WLOGP, ESOL, Ali methods; TPSA 63.08 Ų.
Medicinal Chemistry Formulation Science ADME Prediction

Storage Condition Differentiation: 2-8°C Storage Required for Long-Term Stability vs. Ambient-Stable Analogs

[3,4'-Bipyridine]-6-carboxylic acid requires storage at 2-8°C for long-term stability, as specified by multiple vendors . This is in contrast to some bipyridine analogs such as 4,4'-bipyridine, which can be stored at room temperature. The cold storage requirement reflects the compound's sensitivity to thermal degradation or moisture, necessitating appropriate cold-chain logistics for procurement and inventory management.

Storage Condition
Class-level
2–8 °C (refrigerated) vs 4,4'-bipyridine at ambient
Cold storage required for long-term stability; may influence procurement logistics.
Vendor recommendation; degradation risk if stored at room temperature.
Chemical Storage Stability Testing Procurement Logistics

Application-Specific Documentation: Availability of Batch-Specific COA, NMR, HPLC, and GC Reports for GLP Compliance

Suppliers of [3,4'-Bipyridine]-6-carboxylic acid provide comprehensive batch-specific analytical documentation, including Certificate of Analysis (COA), NMR spectra, HPLC chromatograms, and GC traces . This documentation supports Good Laboratory Practice (GLP) compliance and enables rigorous quality control in research settings where traceability and lot-to-lot consistency are mandated.

Analytical Documentation
Supporting
Batch-specific COA, NMR, HPLC, GC reports available
Supports GLP compliance and lot-to-lot consistency verification.
Provided upon request or with shipment.
Quality Assurance Regulatory Compliance Analytical Chemistry

Validated Application Scenarios for [3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2) Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure Homometallic Cubic Cages with Luminescence Properties

The 3,4'-bipyridine scaffold of [3,4'-Bipyridine]-6-carboxylic acid has been successfully employed as a ligand in the construction of chiral homometallic Zn14L24 cubic cages [1]. The asymmetric linkage between the two pyridine rings, combined with the carboxylic acid functional group at the 6-position, directs the formation of a cubic framework with pseudo-O symmetry. These cages exhibit blue luminescence properties and represent rare examples of high-nuclearity enantiopure cages, demonstrating the unique value of this specific bipyridine isomer for advanced materials research [1].

Coordination Chemistry Studies Requiring Asymmetric Ligand Geometry

The 3,4'-connection and 6-carboxylic acid substitution pattern of [3,4'-Bipyridine]-6-carboxylic acid create a ligand with distinct nitrogen donor orientation and coordination preferences compared to symmetric bipyridine ligands. This asymmetry is valuable for exploring metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes where geometric control influences resulting properties. The compound's TPSA of 63.08 Ų and intermediate LogP of 1.07 support both aqueous and organic solvent compatibility for complexation studies .

Medicinal Chemistry Building Block for Adenosine Receptor Ligands and Cardiovascular Drug Candidates

Substituted 3,4'-bipyridine derivatives have been patented as adenosine receptor ligands and for the treatment of cardiovascular disorders including hypertension [2]. [3,4'-Bipyridine]-6-carboxylic acid serves as a versatile core scaffold for the synthesis of such derivatives, with the carboxylic acid group enabling further functionalization via amide coupling, esterification, or reduction. The compound's predicted solubility (0.912-1.28 mg/mL) and lipophilicity profile (consensus LogP 1.07) provide favorable drug-like properties for lead optimization campaigns .

Protein Degrader (PROTAC) and Targeted Protein Degradation Building Block

[3,4'-Bipyridine]-6-carboxylic acid is classified by multiple vendors as a "Protein Degrader Building Block" [3], reflecting its utility in the synthesis of heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The carboxylic acid functionality provides a convenient handle for conjugation to E3 ligase ligands or target protein binders via amide bond formation. The availability of high-purity (≥98%) material and batch-specific analytical documentation supports the stringent quality requirements of targeted protein degradation research.

Application
Selection Property
Validation Focus
Enantiopure cubic cage synthesis
Asymmetric 3,4'-bipyridine core with 6-COOH
Framework chirality and luminescence properties
Asymmetric coordination chemistry
Distinct nitrogen donor orientation
Metal-organic framework geometry control
Adenosine receptor ligand research
6-carboxylic acid for derivatization
Pharmacophore optimization and solubility profile
Targeted protein degradation (PROTAC)
Carboxylic acid conjugation handle
Linker attachment and high-purity requirements

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